molecular formula C15H12ClFO2 B2804434 8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine CAS No. 730992-77-5

8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine

Cat. No. B2804434
CAS RN: 730992-77-5
M. Wt: 278.71
InChI Key: BBKOMRVUJRZUOI-UHFFFAOYSA-N
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Description

The compound “8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine” is a complex organic molecule. It likely contains a benzodioxine core structure, which is a type of heterocyclic compound . The “8-(Chloromethyl)-6-fluoro-2-phenyl” part suggests the presence of a chloromethyl group, a fluorine atom, and a phenyl group attached to the benzodioxine core at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Generally, chloromethyl groups can participate in various reactions, including nucleophilic substitution . The presence of a fluorine atom could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties could include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The reactivity and structural analysis of related benzodioxin compounds have been explored, providing insights into their chemical behavior and potential as intermediates in organic synthesis. For instance, studies on the reaction between 2-nitrophenol and trichloroacetaldehyde led to the synthesis of benzodioxin derivatives, highlighting their structural complexity and the steric effects influencing their formation (A. Irving & H. Irving, 1991).

Pharmacological Applications

  • Benzodioxin derivatives have been synthesized for potential pharmacological uses, such as novel immunosuppressants and antibacterial agents. Research into novel synthetic routes for such compounds demonstrates their relevance in developing new therapeutic agents (I. Chujo et al., 2001).

Agrochemical and Pesticidal Activity

  • The design and synthesis of benzoheterocyclic analogues, including benzodioxine derivatives, have been explored for insecticidal activity. These studies aim to develop more effective pesticides by manipulating the chemical structure to enhance activity against agricultural pests (Yoshihiro. Sawada et al., 2003).

Antibacterial and Antifungal Agents

  • Research into benzodioxin derivatives has also focused on their potential as antimicrobial agents. Synthesis of novel compounds and evaluation of their antibacterial and antifungal activities highlight the therapeutic potential of benzodioxines in treating infectious diseases. Some compounds have shown promising results, indicating their value in pharmaceutical research (M. Abbasi et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many chloromethyl compounds are considered hazardous and can cause burns and eye damage .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. For example, if it’s a pharmaceutical, future research could focus on clinical trials and potential therapeutic applications .

properties

IUPAC Name

8-(chloromethyl)-6-fluoro-2-phenyl-4H-1,3-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKOMRVUJRZUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CCl)OC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine

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